molecular formula C17H20O4 B14366520 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene CAS No. 90293-77-9

1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene

Cat. No.: B14366520
CAS No.: 90293-77-9
M. Wt: 288.34 g/mol
InChI Key: DWKHTEQEQMUOIG-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two methoxy groups and a 2-(2-methoxyphenoxy)ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene typically involves the reaction of 1,2-dimethoxybenzene with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and 2-(2-methoxyphenoxy)ethyl groups makes it a valuable compound for various research applications, distinguishing it from other similar aromatic ethers.

Properties

CAS No.

90293-77-9

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

1,2-dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene

InChI

InChI=1S/C17H20O4/c1-18-14-6-4-5-7-16(14)21-11-10-13-8-9-15(19-2)17(12-13)20-3/h4-9,12H,10-11H2,1-3H3

InChI Key

DWKHTEQEQMUOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2=CC=CC=C2OC)OC

Origin of Product

United States

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